N,N'-Diphenylacetamidine
Description
N,N'-Diphenylacetamidine (CAS: 519-87-9; EC: 208-521-7) is an amidine derivative characterized by the presence of two phenyl groups attached to the nitrogen atoms of an acetamidine backbone. Structurally, it is represented as CH₃C(NHPh)(NPh), where "Ph" denotes a phenyl group.
Properties
IUPAC Name |
N,N'-diphenylethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h2-11H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWIJUQLAFJNOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060728 | |
| Record name | Ethanimidamide, N,N'-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-09-0 | |
| Record name | N,N′-Diphenylethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanimidamide, N,N'-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-DIPHENYLACETAMIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanimidamide, N,N'-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanimidamide, N,N'-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-diphenylacetamidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-DIPHENYLACETAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQX93UUJ9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diphenylacetamidine can be synthesized through several methods. One common approach involves the reaction of aniline with acetamidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Another method involves the reaction of N,N’-diphenylbenzamidine with n-butyllithium in the presence of a Lewis base donor such as hexamethylphosphoramide (HMPA). This reaction yields the corresponding amidinolithium complex, which can be further processed to obtain N,N’-diphenylacetamidine .
Industrial Production Methods
Industrial production of N,N’-Diphenylacetamidine may involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and reaction conditions can be optimized to maximize yield and purity. Industrial processes often incorporate continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N,N’-Diphenylacetamidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamidine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce amines .
Scientific Research Applications
Chemical Research Applications
1.1 Coordination Chemistry
N,N'-Diphenylacetamidine serves as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are pivotal in catalysis and material science. The ability of this compound to bind with various metal ions allows for the exploration of new catalytic pathways and the development of novel materials with tailored properties.
1.2 Synthetic Building Block
This compound is utilized as a building block for synthesizing more complex molecules. Its structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
2.1 Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell death.
- Case Study: In a comparative analysis of several acetamidine derivatives, this compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
2.2 Anticonvulsant and Analgesic Effects
Research has also indicated that this compound exhibits anticonvulsant and analgesic properties. Its pharmacological profile suggests it could be developed into therapeutic agents for managing pain and seizures.
Industrial Applications
This compound is used in the production of specialty chemicals and materials with specific properties. Its unique chemical structure allows it to impart desirable characteristics in various industrial applications, including:
- Polymer Production: Enhancing the properties of polymers through copolymerization.
- Coatings: Serving as an additive to improve the durability and performance of coatings.
Mechanism of Action
The mechanism of action of N,N’-Diphenylacetamidine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-Butyl-2,N'-Diphenylacetamidine
- Structure : C₁₈H₂₂N₂ (N-Butyl-2,N'-diphenylacetamidine) differs by substituting one phenyl group with a butyl chain.
N,N-Diethylacetamidine (CAS: 14277–06–6)
N,N-Dimethylacetamidine (CAS: 2909–14–0)
Diphenamid (N,N-Dimethyl-2,2-diphenylacetamide)
- Structure : C₆H₅C(O)NMe₂ with two phenyl groups at the α-carbon.
- Applications : Herbicide (ISO-approved) targeting broadleaf weeds. Unlike amidines, it is an acetamide, rendering it less basic and more hydrolytically stable .
Comparative Analysis Table
Reactivity and Stability
- Hydrolysis : this compound undergoes hydrolysis in carboxylate buffers via nucleophilic attack at the amidine carbon, forming mixed acid anhydrides and aniline derivatives . In contrast, acetamides like diphenamid are more stable due to resonance stabilization of the amide bond.
Biological Activity
N,N'-Diphenylacetamidine, a compound belonging to the class of acetamidines, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings, including case studies and data tables.
1. Synthesis and Structure
This compound can be synthesized through various methods involving the reaction of phenylacetic acid derivatives with appropriate amines or amidines. The synthesis typically involves the following steps:
- Reagents: Phenylacetic acid, aniline derivatives, and coupling agents (e.g., DCC).
- Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure optimal yield and purity.
The structure of this compound can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry.
2.1 Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.
- Case Study: In a study evaluating the antimicrobial efficacy of several acetamidine derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | E. coli |
| Standard Antibiotic (Ciprofloxacin) | 16 | E. coli |
2.2 Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit anticonvulsant activity in animal models. The evaluation was performed using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test.
- Findings: Compounds similar to this compound were effective in reducing seizure frequency at doses ranging from 100 to 300 mg/kg .
| Compound | Dose (mg/kg) | MES Test Result |
|---|---|---|
| This compound | 100 | Significant protection |
| Control | - | No protection |
2.3 Analgesic Activity
This compound has also been investigated for its analgesic properties through molecular docking studies against COX enzymes. It was found that certain derivatives exhibited significant binding affinities to COX-1 and COX-2, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs).
- Experimental Results: One derivative showed analgesic effects comparable to diclofenac sodium in hot plate tests .
| Compound | Binding Affinity (kcal/mol) | Analgesic Response |
|---|---|---|
| N-(4-(diphenylamino) thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide | -9.5 | Significant |
| Diclofenac Sodium | -8.7 | Standard |
3. Conclusion
This compound exhibits a range of biological activities including antimicrobial, anticonvulsant, and analgesic effects. Its diverse pharmacological profile makes it a compound of interest for further research in drug development. Future studies should focus on optimizing its synthesis and evaluating its efficacy in clinical settings.
Q & A
Q. What are the common synthetic routes for N,N'-Diphenylacetamidine, and what experimental conditions are critical for optimizing yield?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. A key method involves reacting diphenylacetonitrile with ammonia or amines under controlled conditions. For example, using diphenylacetonitrile with lead thiocyanate and phosphorus pentoxide as catalysts can yield the target compound . Critical parameters include temperature (often 80–120°C), reaction time (12–24 hours), and stoichiometric ratios of reagents. Purification via recrystallization from ethanol or acetone is recommended to achieve ≥99% purity .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust or aerosols are generated .
- Ventilation: Perform reactions in a fume hood to avoid inhalation of vapors .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid flushing into drains .
- Storage: Keep in a cool, dry place in sealed containers away from oxidizers .
Q. How can the purity of this compound be verified using standard analytical techniques?
- HPLC/GC: Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) or gas chromatography with flame ionization detection. Retention times and peak areas are compared against certified standards .
- Melting Point Analysis: Compare observed melting points (e.g., 160–165°C) to literature values .
- Elemental Analysis: Confirm C, H, and N content matches theoretical values (e.g., C: 75.5%, H: 6.3%, N: 9.2%) .
Advanced Research Questions
Q. What spectroscopic techniques are most effective for structural elucidation of this compound derivatives?
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, as demonstrated for related acetamidine derivatives (e.g., N-hydroxy-2-oxo-2,N′-diphenylacetamidine) .
- NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) identify substituent effects. For example, aromatic protons appear at δ 7.2–7.8 ppm, while amidine protons resonate at δ 8.1–8.5 ppm .
- IR Spectroscopy: Characteristic N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1640 cm⁻¹) confirm amidine functionality .
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
- Comparative Assays: Perform standardized in vitro assays (e.g., enzyme inhibition or receptor-binding studies) under identical conditions. For example, discrepancies in NMDA receptor antagonism (observed in diarylethylamine analogs) can be clarified using patch-clamp electrophysiology .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC50 values .
- Meta-Analysis: Statistically evaluate literature data to identify confounding variables (e.g., solvent effects, cell lines) .
Q. What strategies are recommended for designing stable formulations of this compound in aqueous media?
- pH Optimization: Stabilize the amidine group by maintaining pH 6–8 (prevents hydrolysis). Buffers like phosphate or Tris are ideal .
- Co-Solvents: Use ethanol or PEG-400 (10–20% v/v) to enhance solubility without destabilizing the compound .
- Lyophilization: For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) and store at –80°C .
Q. How can this compound be functionalized for applications in metal-organic frameworks (MOFs) or catalysis?
- Coordination Chemistry: The amidine group acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Pd²⁺). Synthesize complexes by refluxing with metal salts in ethanol .
- Post-Synthetic Modification: Introduce substituents (e.g., –NO2, –Br) via electrophilic aromatic substitution to tune electronic properties for catalytic applications .
- MOF Design: Incorporate into porous frameworks via solvothermal synthesis (e.g., with Zn(NO3)₂ and terephthalic acid) .
Data Contradiction Analysis
Q. Why do different studies report varying thermal stability ranges for this compound?
Discrepancies arise from:
- Analytical Methods: Thermogravimetric analysis (TGA) under nitrogen vs. air alters decomposition profiles .
- Sample Purity: Impurities (e.g., residual solvents) lower observed decomposition temperatures. Always validate purity via HPLC before testing .
- Heating Rates: Faster rates (e.g., 20°C/min) may overshoot true stability thresholds. Use slow ramping (5°C/min) for accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
